molecular formula C19H13NO4S B11485067 N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11485067
M. Wt: 351.4 g/mol
InChI Key: BVXJSSYPZQBZTE-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is an organic compound that features a benzodioxole ring fused with a carboxamide group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxole derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Thiophene Moiety: The thiophene moiety is attached through a Friedel-Crafts acylation reaction, where thiophene-2-carbonyl chloride reacts with the benzodioxole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a benzodioxole ring, a thiophene moiety, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H13NO4S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(thiophene-2-carbonyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H13NO4S/c21-18(17-2-1-9-25-17)12-3-6-14(7-4-12)20-19(22)13-5-8-15-16(10-13)24-11-23-15/h1-10H,11H2,(H,20,22)

InChI Key

BVXJSSYPZQBZTE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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